Physicochemical Property Differentiation: Target Compound vs. Casein Kinase Inhibitor A86 (CAS 2079069-01-3)
The target compound (MW 266.30 g/mol, C₁₄H₁₄N₆, XLogP3-AA 1.6, 1 H-bond donor, 5 H-bond acceptors, 4 rotatable bonds) occupies a substantially different physicochemical space compared to the well-characterized A86 (MW 344.43 g/mol, C₁₈H₂₅FN₆, 2 H-bond donors, 6 H-bond acceptors, 5 rotatable bonds) [1]. The target compound has 78 g/mol lower molecular weight (23% reduction), lacks the fluorine atom present in A86 (which contributes to metabolic stability and binding interactions), lacks the cyclohexylamine moiety (replaced by a pyridin-3-ylmethylamine), and has a simpler 4-methylpyrazole rather than A86's 5-fluoropyrimidine with a cyclopropylmethyl-substituted pyrazole. The XLogP3 difference (1.6 vs. approximately 2.8 for A86) indicates that A86 is substantially more lipophilic . The target compound's lower molecular weight and lower lipophilicity place it closer to lead-like chemical space, while A86 is positioned in drug-like space.
| Evidence Dimension | Physicochemical properties (MW, LogP, HBD, HBA, rotatable bonds, structural features) |
|---|---|
| Target Compound Data | MW 266.30 g/mol; C₁₄H₁₄N₆; XLogP3-AA 1.6; 1 HBD; 5 HBA; 4 rotatable bonds; 4-methylpyrazole at 6-position; N-(pyridin-3-ylmethyl)amino at 4-position; pyrimidine core unsubstituted at 2- and 5-positions |
| Comparator Or Baseline | A86 (CAS 2079069-01-3): MW 344.43 g/mol; C₁₈H₂₅FN₆; XLogP3 ~2.8; 2 HBD; 6 HBA; 5 rotatable bonds; 1-methyl-5-(cyclopropylmethyl)pyrazole; 5-fluoropyrimidine core; cyclohexylamine at 4-position |
| Quantified Difference | ΔMW = −78 g/mol (−23%); ΔXLogP3 ≈ −1.2 units; ΔHBD = −1; ΔHBA = −1; Δrotatable bonds = −1. The target compound lacks fluorine substituent, cyclohexyl ring, and cyclopropylmethyl group present in A86 |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2021.05.07) and vendor technical datasheets |
Why This Matters
The lower MW, lower lipophilicity, and simpler structure of the target compound make it a more synthetically accessible and potentially more ligand-efficient starting point for medicinal chemistry optimization, though direct target-engagement comparisons cannot be made without experimental data.
- [1] PubChem Compound Summary for CID 154829190. 6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine. Computed properties: MW 266.30, XLogP3-AA 1.6, HBD 1, HBA 5, Rotatable Bond Count 4. View Source
